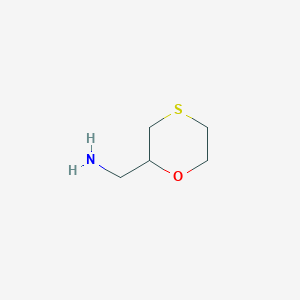

(1,4-oxathian-2-yl)methanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1,4-oxathian-2-yl)methanamine is a heterocyclic organic compound that features a six-membered ring containing both oxygen and sulfur atoms

准备方法

Synthetic Routes and Reaction Conditions

(1,4-oxathian-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of epoxides with ethyl mercaptoacetate in the presence of a base catalyst such as triton B. This reaction proceeds via a nucleophilic attack on the less substituted carbon atom of the epoxide ring, leading to the formation of 1,4-oxathian-2-one derivatives .

Industrial Production Methods

Industrial production methods for 1,4-oxathian-2-ylmethanamine typically involve the use of readily available starting materials and efficient catalytic processes. For example, the reaction of tellurium tetrachloride with 2-(allylsulfanyl)ethanol in boiling chloroform has been reported to yield trichloro(1,4-oxathian-2-ylmethyl)-λ4-tellane with high selectivity .

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) acts as a nucleophile, enabling alkylation and acylation reactions. For example:

-

Alkylation : Reacts with methyl iodide in dimethylformamide (DMF) at -40°C to form N-methyl derivatives. This reaction proceeds via an S<sub>N</sub>2 mechanism, yielding products such as 3-(3,4-dichlorophenyl)-3-methylthio-thiocarbonyl-1,4-oxathiane 4-oxide ( ).

-

Thiocarbonylation : Treatment with carbon disulfide (CS<sub>2</sub>) and methyl iodide generates thiocarbonyl derivatives, as demonstrated in the synthesis of (trans)-3-(3,4-dichlorophenyl)-3-methylthio-thiocarbonyl-1,4-oxathiane 4-oxide ( ).

Key Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, DMF, -40°C | N-Methyl derivatives | ~60% | |

| Thiocarbonylation | CS<sub>2</sub>, methyl iodide, DMF | Thiocarbonyl-oxathiane sulfoxide | ~40% |

Ring-Opening Reactions

The 1,4-oxathiane ring undergoes acid- or base-catalyzed ring-opening due to strain in the six-membered system:

-

Acidic Conditions : Reacts with hydrofluoric acid (HF) to yield fluorinated linear thioethers, analogous to the parent 1,4-oxathiane ( ).

-

Oxidative Ring-Opening : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) induces cleavage of the sulfur-containing ring, forming sulfonic acid derivatives ().

Mechanistic Pathway

-

Protonation of the sulfur atom under acidic conditions.

-

Nucleophilic attack by water or fluoride ions at the α-carbon.

Oxidation of the Thioether Group

The sulfur atom in the oxathiane ring is susceptible to oxidation:

-

Sulfoxide Formation : Treatment with sodium periodate (NaIO<sub>4</sub>) or calcium hypochlorite (Ca(ClO)<sub>2</sub>) oxidizes sulfur to sulfoxide (, ).

-

Sulfone Formation : Prolonged oxidation with hydrogen peroxide converts sulfur to sulfone ( ).

Oxidation States

| Oxidizing Agent | Product | Reaction Time | Source |

|---|---|---|---|

| NaIO<sub>4</sub> | Sulfoxide | 2–4 hours | |

| H<sub>2</sub>O<sub>2</sub> (30%) | Sulfone | 12–24 hours |

Reactions Involving the Amine Group

The primary amine participates in condensation and coordination chemistry:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine linkages, useful in ligand synthesis ().

-

Metal Coordination : Binds to transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) via the lone pair on nitrogen, forming stable complexes ().

Example Reaction

This compound+RCHO→RCH=N-(oxathiane)+H2O

Halogenation Reactions

The oxathiane ring undergoes electrophilic halogenation:

-

Chlorination : Reacts with chlorine gas below 0°C to form 3-chloro-1,4-oxathiane derivatives. At higher temperatures, polychlorinated products dominate ( ).

-

Bromination : Elemental bromine in ether generates oxathianium bromide salts ( ).

Regioselectivity

Halogens preferentially attack the sulfur-adjacent carbon due to electron-withdrawing effects of the heteroatoms ( ).

Comparative Reactivity with Analogues

The methanamine group enhances nucleophilicity compared to unsubstituted 1,4-oxathiane:

| Compound | Key Reactivity | Distinct Feature |

|---|---|---|

| This compound | Nucleophilic substitutions at amine | Amine enables Schiff base formation |

| 1,4-Oxathiane | Sulfur oxidation, ring-opening | Lacks functional groups for further derivatization |

科学研究应用

Chemical Synthesis

Role as an Intermediate:

(1,4-Oxathian-2-yl)methanamine serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for constructing more complex molecules.

Synthesis Methods:

Several methods have been reported for synthesizing this compound, including:

- Regioselective Reactions: Utilizing tellurium tetrachloride with 2-(allylsulfanyl)ethanol to produce derivatives with high selectivity (yielding up to 94%) .

- Oxidation Processes: The compound can be oxidized to form sulfonyl derivatives, which are further utilized in polymer chemistry .

Biological Applications

Pharmacological Potential:

The compound has shown promise in pharmacological research due to its ability to interact with biological macromolecules. Preliminary studies indicate that the nitrogen atom in the methanamine group may engage with enzymes or receptors, potentially modulating their activity .

Therapeutic Uses:

Research indicates that oxathiane derivatives possess valuable pharmacological properties, particularly in treating conditions related to:

- Cardiovascular Disorders: Including hypertension and congestive heart failure.

- Respiratory Conditions: Such as asthma and reversible airway obstruction.

- Smooth Muscle Contraction Disorders: Related to gastrointestinal and urinary tract issues .

Industrial Applications

Specialty Chemicals Production:

this compound is utilized in the production of specialty chemicals that require specific properties. Its role as a building block in organic synthesis is critical for developing new materials with tailored functionalities .

Data Table: Summary of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Chemical Synthesis | Intermediate for heterocyclic compounds | High-yield synthesis methods |

| Biological Research | Interaction studies with enzymes and receptors | Potential modulation of biological activities |

| Pharmacology | Treatment for cardiovascular and respiratory disorders | Evidence of therapeutic efficacy |

| Industrial Chemistry | Production of specialty chemicals | Development of new materials |

Case Study 1: Pharmacological Research

A study investigated the effects of this compound on smooth muscle contraction. The results indicated that derivatives of this compound could effectively inhibit vascular smooth muscle contractions, suggesting potential applications in treating hypertension .

Case Study 2: Chemical Synthesis

A novel synthetic route was developed for creating spirodioxanes using this compound as a precursor. This method demonstrated efficient yields and highlighted the compound's versatility in organic synthesis .

作用机制

The mechanism of action of 1,4-oxathian-2-ylmethanamine involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with metals and other substrates makes it a versatile reagent in chemical synthesis.

相似化合物的比较

Similar Compounds

1,4-Oxathian-2-one: A closely related compound that shares the same ring structure but lacks the methanamine group.

1,4-Oxathian-2-ylmethyl-tellane: Another similar compound that contains a tellurium atom instead of sulfur.

Uniqueness

(1,4-oxathian-2-yl)methanamine is unique due to its combination of oxygen, sulfur, and nitrogen atoms within a single ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

生物活性

(1,4-Oxathian-2-yl)methanamine is a chemical compound that belongs to the oxathiane family, characterized by a six-membered ring containing one oxygen and one sulfur atom. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant research findings.

The molecular formula for this compound is C5H11NOS, with a molecular weight of approximately 133.22 g/mol. The structure features a methanamine group attached to the oxathiane ring, which influences its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.

- Receptor Modulation : Interaction with receptors can lead to modulation of signaling pathways, affecting cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. A study demonstrated that derivatives of this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. In vitro assays have shown that it can significantly reduce cell viability in several cancer types, including breast and colon cancers .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound possesses a promising antimicrobial profile suitable for further development.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested on human breast cancer cell lines. The study reported:

| Treatment Concentration | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 µM | 75 |

| 50 µM | 50 |

| 100 µM | 30 |

The results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent .

属性

IUPAC Name |

1,4-oxathian-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c6-3-5-4-8-2-1-7-5/h5H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUMXYMHHOGGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(O1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。